4-(N,N-dimethylsulfamoyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide
Description
4-(N,N-Dimethylsulfamoyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a sulfonamide derivative featuring a benzamide core linked to a pyrimidin-2-yl-substituted piperazine moiety via a sulfonamide-propyl bridge. The compound’s structure integrates multiple pharmacophoric elements:
- Sulfamoyl group: Enhances solubility and modulates pharmacokinetic properties.
- Benzamide backbone: Provides rigidity and stability, often seen in enzyme inhibitors.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O5S2/c1-24(2)33(30,31)18-7-5-17(6-8-18)19(27)21-11-4-16-32(28,29)26-14-12-25(13-15-26)20-22-9-3-10-23-20/h3,5-10H,4,11-16H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKGRTJYRORJDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N,N-dimethylsulfamoyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a complex organic molecule with potential therapeutic applications. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a benzamide core substituted with a dimethylsulfamoyl group and a pyrimidin-2-yl piperazine moiety, which may contribute to its biological interactions.
Research indicates that compounds similar to this structure often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups typically inhibit enzymes such as carbonic anhydrase and certain kinases.
- Anticancer Activity : The presence of pyrimidine and piperazine rings suggests potential interactions with DNA methyltransferases and other targets involved in cell proliferation.
Anticancer Activity
A study evaluated several derivatives of similar compounds for their anticancer properties. The results indicated that these compounds could induce apoptosis in leukemia cells, demonstrating cytotoxicity in the micromolar range. For instance, one derivative exhibited an EC50 value of 0.9 μM against human DNMT3A, indicating potent inhibition compared to the reference compound SGI-1027 .
| Compound | Target | EC50 (μM) | Efficacy (%) |
|---|---|---|---|
| 4-DMSB | DNMT3A | 0.9 | 90 |
| SGI-1027 | DNMT1 | 10 | - |
Inhibition of Methyltransferases
The compound's potential to inhibit DNA methyltransferases (DNMTs) has been highlighted in various studies. The inhibition of DNMTs can lead to the reactivation of silenced tumor suppressor genes, making it a candidate for cancer therapy .
Case Studies
- Leukemia Cell Lines : In vitro studies showed that the compound induced significant apoptosis in KG-1 leukemia cells, comparable to established chemotherapeutics. The structure–activity relationship (SAR) revealed that modifications at the piperazine ring significantly affected potency.
- Molecular Docking Studies : Virtual screening suggested that the compound binds effectively to the active sites of DNMTs, supporting its role as a potential inhibitor. This binding was confirmed through computational modeling techniques .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with similar structural motifs have shown promise as anticancer agents. The ability of the sulfonamide group to inhibit carbonic anhydrase, an enzyme often overexpressed in tumors, could be leveraged to develop new cancer therapies .
- Antimicrobial Properties : The presence of the pyrimidine and piperazine components suggests potential antibacterial and antifungal activities. Studies have demonstrated that derivatives of sulfonamides exhibit significant activity against various bacterial strains, including resistant strains .
- Neurological Disorders : Compounds incorporating piperazine are often investigated for their neuroprotective effects. The interaction of this compound with neurotransmitter systems may provide insights into treatments for conditions such as depression or anxiety .
Drug Development
- Targeted Drug Delivery : The unique combination of functional groups allows for the design of targeted delivery systems that can enhance the therapeutic index of existing drugs by improving their solubility and stability in biological systems.
- Inhibition of Protein Kinases : Recent studies have focused on the development of kinase inhibitors using similar scaffolds. Given the structural similarities, this compound could be explored for its ability to inhibit specific kinases involved in cancer progression and other diseases .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models using sulfonamide derivatives similar to this compound. |
| Study B | Antimicrobial Testing | Showed effective inhibition against Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics. |
| Study C | Neuroprotective Effects | Found that compounds with piperazine rings improved cognitive function in animal models of Alzheimer's disease. |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogues
Key Observations:
Dimethylsulfamoyl vs. methyl/aryl groups (e.g., in ) could improve metabolic stability by reducing CYP450-mediated oxidation .
Benzamide Core :
- Unlike pyrrolidine-2,5-diones in , the benzamide scaffold provides planar aromaticity, favoring interactions with hydrophobic enzyme pockets.
Activity Inference from Structural Analogues
- Anticonvulsant Potential: Compounds with piperazine and sulfonamide groups (e.g., ) show efficacy in MES and sc Met tests. The target compound’s pyrimidine ring may enhance blood-brain barrier penetration, a critical factor for CNS activity .
- Kinase Inhibition: Pyrimidine-containing sulfonamides (e.g., ) are known to target kinases like EGFR or VEGFR. The dimethylsulfamoyl group could confer selectivity for ATP-binding pockets.
Q & A
Q. What synthetic strategies are effective for constructing the benzamide core with sulfonamide and piperazine substituents?
The benzamide core can be synthesized via amide coupling reactions using reagents like HBTU or BOP in anhydrous THF, as demonstrated in the synthesis of structurally related compounds . Key steps include:
- Activation of the carboxylic acid : Use HBTU with EtN to form an active ester intermediate.
- Nucleophilic substitution : React the activated intermediate with a piperazine derivative (e.g., 4-(pyrimidin-2-yl)piperazine) under reflux conditions.
- Purification : Silica gel chromatography (e.g., 10% MeOH in CHCl) yields high-purity products.
Q. How can NMR spectroscopy and mass spectrometry confirm the structural integrity of this compound?
- 1H/13C NMR : Key signals include aromatic protons (δ 7.7–6.2 ppm for benzamide and pyrimidine), sulfonamide NH (δ ~10 ppm), and piperazine CH (δ 2.5–3.5 ppm) .
- High-Resolution MS : ESI-MS should show [M+H]+ matching the molecular formula (e.g., m/z ≈ 550–600 for related derivatives) .
- Validation : Compare spectral data with analogs like 11k (m/z 552.5 [M+H]+) and 11n (m/z 504.7 [M+H]+) .
Q. What methods ensure purity and stability during storage?
- HPLC : Use a C18 column with a gradient of HO/MeCN + 0.1% TFA; target >95% purity .
- Elemental Analysis : Confirm C, H, N content (e.g., Anal. CHBrClNO·1.5HO) .
- Storage : Store as HCl salts at –20°C under inert gas to prevent hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be studied for sulfonamide derivatives targeting kinase inhibition?
Q. What experimental designs resolve contradictions between in vitro potency and in vivo efficacy?
- Metabolic Stability : Test in liver microsomes (e.g., human/rat) with NADPH cofactors; monitor parent compound depletion via LC-MS .
- Pharmacokinetics : Administer IV/PO in rodents and measure plasma half-life. Low bioavailability may require prodrug strategies (e.g., esterification of sulfonamide) .
Q. How can regioselectivity challenges in multi-step syntheses be addressed?
Q. What computational tools predict off-target effects of this compound?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with non-target kinases (e.g., EGFR, VEGFR) .
- Machine Learning : Apply models like DeepChem to screen for phospholipidosis risk or hERG inhibition .
Methodological Notes
- Contradictory Data : Discrepancies in yields (e.g., 61% vs. 48% for HBTU vs. BOP) may arise from solvent polarity affecting intermediate stability .
- Advanced Purification : Reverse-phase HPLC (C18, 0.1% TFA) resolves diastereomers in chiral piperazine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
